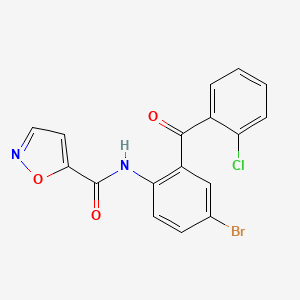

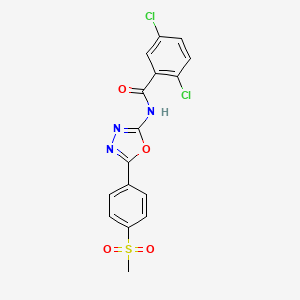

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. Isoxazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods, including cycloaddition reactions. For instance, the synthesis of 3-carboxyisoxazole compounds involves the cycloaddition of carbethoxyformonitrile oxide to appropriate precursors with subsequent elimination and hydrolysis steps . Similarly, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides are prepared from isoxazole-4-carboxylic acid and substituted benzylamines . Although the specific synthesis of "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using spectroscopic techniques such as NMR and MS, as well as X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions, such as C–H⋯O and C–H⋯π contacts . These interactions are crucial in determining the solid-state structure and properties of the compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including ring-opening, which can significantly alter their biological activity. For example, an isoxazole ring-opening product was found to inhibit the activity of a specific enzyme, demonstrating the importance of chemical transformations in modulating biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, acidity, and basicity, can be influenced by substituents on the isoxazole ring. For instance, isoxazol-5-ones exhibit acidities comparable to carboxylic acids, and their basicities can be quantified . These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion.

科学的研究の応用

Antitumor Activity

Research has indicated that isoxazoline derivatives, including compounds structurally related to N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide, have been explored for their antitumor properties. Isoxazolines are recognized for their nitrogen and oxygen-containing heterocycles, belonging to the azoles family, which have significant relevance in medicinal chemistry as anticancer agents. The exploration of natural sources for isoxazoline derivatives and their synthetic pathways underscores their potential as anticancer agents. Structural-activity relationship studies have further elucidated the influence of stereochemical aspects on their anticancer activity, suggesting the utility of such compounds in the development of novel anticancer drugs (Kaur, Kumar, Sharma, & Gupta, 2014).

Radical Cyclization in Organic Synthesis

The control over the regiochemistry of radical cyclizations represents a critical aspect of synthetic organic chemistry, particularly in the construction of carbo- and heterocyclic compounds. Studies on radical cyclizations have shown that reaction temperature and the nature of radical precursors can significantly influence the outcome of cyclizations. This research area is crucial for the synthesis of natural products and physiologically active compounds, where compounds like N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide could play a role in the development of new synthetic methodologies (Ishibashi & Tamura, 2004).

Pharmacological Profile Improvement

Phenylpiracetam, a pyrrolidin-2-one derivative, and its structural analogs have been the focus of research due to their CNS activity, including memory facilitation and cognitive function improvement. The stereochemistry of phenylpiracetam and its methyl derivative has been explored for improving pharmacological profiles, highlighting the significance of enantiomerically pure compounds in enhancing biological activity. This research underscores the importance of stereochemistry in the development of effective pharmacological agents, where compounds like N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide could contribute to the rational design of new drugs (Veinberg et al., 2015).

特性

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrClN2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIRYAOSDCTYOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)isoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)

![N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553242.png)

![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)

![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)

![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)